molecular formula C12H12BrNO2 B12277311 Methyl 6-Bromo-5-methylindole-3-acetate

Methyl 6-Bromo-5-methylindole-3-acetate

Cat. No.: B12277311
M. Wt: 282.13 g/mol
InChI Key: YCLHSYLMUZQFGD-UHFFFAOYSA-N
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Description

Methyl 6-Bromo-5-methylindole-3-acetate is a chemical compound with the molecular formula C12H12BrNO2 and a molecular weight of 282.13 g/mol. It is a derivative of indole, a significant heterocyclic system found in many natural products and drugs . Indole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry .

Preparation Methods

The synthesis of Methyl 6-Bromo-5-methylindole-3-acetate typically involves the bromination of 5-methylindole followed by esterification. One common method includes the use of bromine in acetic acid to brominate 5-methylindole, followed by the reaction with methyl chloroacetate in the presence of a base such as potassium carbonate . Industrial production methods may involve similar steps but are optimized for large-scale synthesis, ensuring higher yields and purity .

Chemical Reactions Analysis

Methyl 6-Bromo-5-methylindole-3-acetate undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles under appropriate conditions.

    Oxidation and Reduction: The compound can undergo oxidation to form corresponding indole-3-carboxylic acids or reduction to form indole derivatives with different substituents.

    Coupling Reactions: It can participate in coupling reactions with aryl or alkyl halides in the presence of palladium catalysts to form more complex indole derivatives.

Scientific Research Applications

Methyl 6-Bromo-5-methylindole-3-acetate has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex indole derivatives, which are important in the development of pharmaceuticals and agrochemicals.

    Biology: Indole derivatives, including this compound, are studied for their biological activities, such as anticancer, antimicrobial, and anti-inflammatory properties.

    Medicine: The compound is investigated for its potential therapeutic applications, including its role in drug discovery and development.

    Industry: It is used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of Methyl 6-Bromo-5-methylindole-3-acetate involves its interaction with various molecular targets and pathways. Indole derivatives are known to bind with high affinity to multiple receptors, influencing cellular processes such as signal transduction, gene expression, and enzyme activity . The specific pathways and targets depend on the particular biological activity being studied .

Comparison with Similar Compounds

Methyl 6-Bromo-5-methylindole-3-acetate can be compared with other indole derivatives such as:

    Methyl 6-Amino-5-methylindole-3-acetate: Known for its antiviral activity.

    Ethyl 6-Bromo-5-hydroxyindole-3-carboxylate: Investigated for its anti-hepatic activities.

    Methyl 6-Fluoro-5-methylindole-3-acetate: Studied for its potential as an anticancer agent.

The uniqueness of this compound lies in its specific bromine substitution, which imparts distinct chemical reactivity and biological activity compared to other indole derivatives .

Properties

Molecular Formula

C12H12BrNO2

Molecular Weight

282.13 g/mol

IUPAC Name

methyl 2-(6-bromo-5-methyl-1H-indol-3-yl)acetate

InChI

InChI=1S/C12H12BrNO2/c1-7-3-9-8(4-12(15)16-2)6-14-11(9)5-10(7)13/h3,5-6,14H,4H2,1-2H3

InChI Key

YCLHSYLMUZQFGD-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=C(C=C1Br)NC=C2CC(=O)OC

Origin of Product

United States

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